N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester
Overview
Description
N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester is a derivative of glutathione, a tripeptide consisting of glutamate, cysteine, and glycine. This compound is characterized by the esterification of the carboxyl group of the glycine residue, which enhances its transport into cells compared to glutathione itself .
Synthesis Analysis
The synthesis of this glutathione analogue involves the replacement of the gamma-glutamylic CH2CO-NH fragment with an urethane O-CO-NH linkage. This modification has been achieved efficiently and the compound has been fully characterized using 1H- and 13C-NMR, as well as FAB-MS . The synthesis process has been optimized to yield a product free of sulfate, GSH, and glutathione diester, resulting in a nontoxic compound suitable for administration in biological systems .
Molecular Structure Analysis
The molecular structure of the glutathione analogue has been elucidated through nuclear magnetic resonance (NMR) spectroscopy, which provides detailed information about the atomic environment and the chemical shifts of the molecule's protons and carbons. The use of FAB-MS (Fast Atom Bombardment Mass Spectrometry) has also contributed to the confirmation of the molecular weight and structure of the compound .
Chemical Reactions Analysis
The glutathione analogue has been tested for its ability to inhibit gamma-glutamyl-transferase activity and was found to be a non-competitive inhibitor of the enzyme from hog kidney . This suggests that the compound can interact with the enzyme without competing with the substrate, potentially affecting the enzyme's activity through an allosteric site or by stabilizing an inactive form of the enzyme.
Physical and Chemical Properties Analysis
The physical and chemical properties of the glutathione analogue include its ability to be transported into human lymphoid cells and fibroblasts more effectively than glutathione itself. Once inside the cells, it is hydrolyzed to increase cellular levels of glutathione, which can exceed normal levels and provide protection against irradiation . Additionally, the presence of glycine in the medium can enhance the uptake of the glutathione analogue into rat hepatocytes, further increasing intracellular glutathione levels . The high-performance liquid chromatographic analysis has been used to monitor the progress of the synthesis and to ensure the purity of the product .
Scientific Research Applications
Esterification and Cellular Uptake
N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester, commonly known as glutathione monoethyl ester, has been studied for its ability to supplement cellular pools of glutathione (GSH) both in vitro and in vivo (Thornalley, 1991). This compound, prepared through the esterification of GSH, has shown potential in increasing intracellular GSH concentration in various tissues and cell types, which is significant since GSH itself is not significantly taken up by tissues (Campbell & Griffith, 1989).
Metabolism and Health Implications
Glutathione, which is a component of the ester, plays crucial roles in antioxidant defense, nutrient metabolism, and regulation of cellular events. Its metabolism is critical for the development of strategies to improve health and treat diseases like Alzheimer's, Parkinson's, heart attack, stroke, and diabetes (Wu et al., 2004).
Enzymatic Interaction and Synthesis
Studies have shown the interaction of gamma-glutamyl transpeptidases with glutathione and its analogs, highlighting the role of these enzymes in glutathione metabolism and the importance of understanding their interaction with glutathione esters (Martin & Slovin, 2000). The enzymatic synthesis of novel glutathione analogs, including the ester, has been explored for understanding glutathione metabolism and function (Moore & Meister, 1987).
Radioprotection and Neuroprotection
Research has also focused on the radioprotective properties of glutathione esters, demonstrating their potential in protecting human cells against the lethal effects of irradiation (Wellner et al., 1984). Additionally, glutathione esters have been studied for their neuroprotective effects, particularly in conditions like cerebral ischemia (Yamamoto et al., 1993).
Future Directions
Therapies enhancing glutathione could become a cornerstone to reduce severity and fatal outcomes of inflammatory diseases and COVID-19 . Increasing glutathione levels may prevent and subdue these diseases . The life value of glutathione makes for a paramount research field in biology and medicine and may be key against systemic inflammation and SARS-CoV-2 infection and COVID-19 disease .
properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O6S/c1-2-21-10(17)5-14-11(18)8(6-22)15-9(16)4-3-7(13)12(19)20/h7-8,22H,2-6,13H2,1H3,(H,14,18)(H,15,16)(H,19,20)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRODHBGNBKZLE-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922674 | |
Record name | 5-({1-[(2-Ethoxy-2-oxoethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-5-hydroxynorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester | |
CAS RN |
92614-59-0, 118421-50-4 | |
Record name | Glutathione monoethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092614590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glutathione ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118421504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-({1-[(2-Ethoxy-2-oxoethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-5-hydroxynorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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